molecular formula C20H18FN3O3S B2484693 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897472-97-8

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2484693
CAS RN: 897472-97-8
M. Wt: 399.44
InChI Key: WYRJJVIBGNZVCX-UHFFFAOYSA-N
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Description

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a chemical compound that has been mentioned in the context of being useful as immunomodulators .


Molecular Structure Analysis

The molecular structure of this compound is complex and would require advanced techniques such as NMR spectroscopy for detailed analysis . Unfortunately, the exact molecular structure analysis is not available in the retrieved data.

Scientific Research Applications

Electronics Industry

The compound has a structure similar to Polyvinylpyrrolidone , a polymer used as an insulator in the electronics industry . It could potentially be used in the development of new insulating materials.

Growth Rate Regulation

Polyvinylpyrrolidone has been found to have potential for use as a growth rate regulator . The compound , having a similar structure, might also have similar properties and could be used in biological research to control the growth rate of certain organisms.

Particle Accelerators

Polyvinylpyrrolidone is used to form a section in synchrotrons, which are particle accelerators . The compound could potentially be used in similar applications, contributing to advancements in particle physics.

Immunomodulation

The compound has been identified as a potential immunomodulator . This means it could be used in the development of new drugs for the treatment of diseases that involve the immune system, such as autoimmune diseases and allergies.

Cancer Treatment

The compound could be used in the development of new cancer treatments . As an immunomodulator, it could potentially help to boost the body’s immune response to cancer cells.

Infectious Diseases

The compound could also be used in the treatment of infectious diseases . By modulating the immune response, it could potentially help the body fight off various types of infections.

Mechanism of Action

Target of Action

It has been suggested that compounds containing 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moieties may have potential as immunomodulators

Mode of Action

Given its potential role as an immunomodulator , it may interact with immune cells or signaling molecules to modulate immune responses. The specific interactions and resulting changes would depend on the exact targets of the compound, which are currently unknown.

Biochemical Pathways

As a potential immunomodulator , it could potentially affect various immune-related pathways, such as cytokine signaling or cell proliferation pathways. The downstream effects would depend on the specific targets and mode of action of the compound.

Result of Action

As a potential immunomodulator , it could potentially influence immune responses, which could have various effects at the molecular and cellular level. These effects could include changes in gene expression, cell proliferation, or cell signaling, among others.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c21-14-2-3-15-18(12-14)28-20(22-15)24-7-5-23(6-8-24)19(25)13-1-4-16-17(11-13)27-10-9-26-16/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRJJVIBGNZVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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